1-(2-Fluoro-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Fluoro-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol It is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(2-Fluoro-5-mercaptophenyl)propan-1-one typically involves the introduction of the fluorine and mercapto groups onto the phenyl ring, followed by the attachment of the propanone moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom onto the phenyl ring using reagents such as fluorine gas or other fluorinating agents.
Thiol Addition: Introduction of the mercapto group through thiol addition reactions, often using thiol-containing reagents.
Propanone Attachment: Formation of the propanone moiety through reactions involving propanone derivatives or related compounds.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-Fluoro-5-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Fluoro-5-mercaptophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and mercapto group contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-5-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Fluoro-3-mercaptophenyl)propan-2-one: Similar structure but with different positions of the fluorine and mercapto groups.
1-(2-Fluoro-4-mercaptophenyl)propan-1-one: Another isomer with the mercapto group in a different position.
1-(2-Fluoro-5-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a mercapto group.
Properties
Molecular Formula |
C9H9FOS |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2-fluoro-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3 |
InChI Key |
ABANOHZCYWTAKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)S)F |
Origin of Product |
United States |
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